N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cancer treatment.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O/c1-10-5-3-6-12(11(10)2)17-15(20)13-9-14-16-7-4-8-19(14)18-13/h3-9H,1-2H3,(H,17,20) |
InChI Key |
CZQVEJLLLIMGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN3C=CC=NC3=C2)C |
Origin of Product |
United States |
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